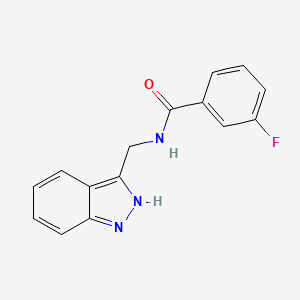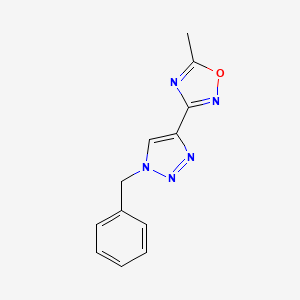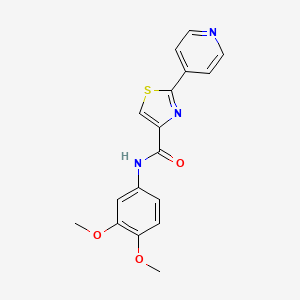![molecular formula C15H29N3O B7548551 N-Cyclohexyl-4-[(dimethylamino)methyl]piperidine-1-carboxamide](/img/structure/B7548551.png)
N-Cyclohexyl-4-[(dimethylamino)methyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-4-[(dimethylamino)methyl]piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-4-[(dimethylamino)methyl]piperidine-1-carboxamide typically involves the reaction of cyclohexylamine with 4-[(dimethylamino)methyl]piperidine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-4-[(dimethylamino)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-Cyclohexyl-4-[(dimethylamino)methyl]piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4-[(dimethylamino)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
N,N-Dimethylcyclohexylamine: Shares the cyclohexyl and dimethylamino groups but lacks the piperidine ring.
Piperidine Derivatives: Other piperidine-based compounds with different substituents.
Uniqueness: N-Cyclohexyl-4-[(dimethylamino)methyl]piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-cyclohexyl-4-[(dimethylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O/c1-17(2)12-13-8-10-18(11-9-13)15(19)16-14-6-4-3-5-7-14/h13-14H,3-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGMYFBBWIBZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-6-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7548474.png)
![N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B7548502.png)
![1-[2-Methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-YL)benzenesulfonyl]azepane](/img/structure/B7548503.png)
![1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B7548510.png)
![5-chloro-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7548518.png)
![N-{2-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-YL]ethyl}-2-methoxybenzamide](/img/structure/B7548520.png)
![(5-bromo-2-furyl)(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B7548523.png)

![3-{1H,4H,5H,6H,7H-Imidazo[4,5-C]pyridine-5-carbonyl}-N,N-dimethylaniline](/img/structure/B7548533.png)

![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7548538.png)

![N-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7548550.png)
![1-[4-(2-Methoxyethyl)piperidin-1-yl]butan-1-one](/img/structure/B7548556.png)
